![molecular formula C8H7N3O2 B2511710 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159830-54-2](/img/structure/B2511710.png)

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

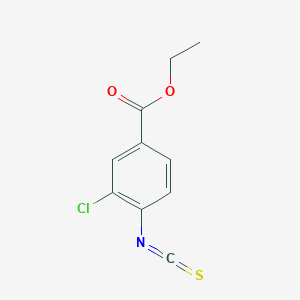

“6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . This class of compounds has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, which is underexploited among the heme binding moieties .

Molecular Structure Analysis

The ring system of [1,2,4]triazolo[4,3-a]pyridines is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the [1,2,4]triazolo[4,3-a]pyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid:

Antibacterial Agents

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has shown promising antibacterial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . This makes it a potential candidate for developing new antibacterial drugs, especially in the fight against antibiotic-resistant bacteria.

Antifungal Applications

The triazole ring in this compound is known for its antifungal activity. Studies have demonstrated that it can be effective against a range of fungal pathogens. This property is particularly valuable in the development of antifungal medications, which are crucial for treating infections caused by fungi such as Candida albicans .

Anticancer Research

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has been explored for its potential anticancer properties. The compound’s ability to interfere with cellular processes in cancer cells makes it a candidate for developing new cancer therapies. Research has focused on its effects on cell proliferation and apoptosis in various cancer cell lines .

Antiviral Agents

This compound has also been investigated for its antiviral properties. The triazole moiety is known to interact with viral enzymes and proteins, potentially inhibiting viral replication. This makes it a promising candidate for developing antiviral drugs against viruses such as HIV and influenza .

Anti-inflammatory Applications

Research has shown that 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can exhibit anti-inflammatory effects. This is particularly useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease . The compound’s ability to modulate inflammatory pathways is a key area of interest .

Antioxidant Properties

The compound has been studied for its antioxidant properties, which are important in protecting cells from oxidative stress. This property is beneficial in preventing diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Neuroprotective Agents

There is ongoing research into the neuroprotective effects of this compound. Its potential to protect neurons from damage and support neural health makes it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Pharmacokinetic Studies

Pharmacokinetic studies of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in optimizing the compound for better efficacy and safety in drug development .

Zukünftige Richtungen

The [1,2,4]triazolo[4,3-a]pyridine scaffold has found numerous applications in medicinal chemistry . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field . Therefore, the future directions in this field could involve further exploration and exploitation of the [1,2,4]triazolo[4,3-a]pyridine scaffold in the design of new drugs, particularly in the field of cancer immunotherapy .

Wirkmechanismus

Target of Action

The primary targets of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid interacts with its targets by inhibiting their activities . This inhibition results in a disruption of the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid affects several biochemical pathways. These include pathways involved in cell growth and survival, as well as angiogenesis . The downstream effects of this inhibition can lead to a decrease in cell proliferation and a reduction in the formation of new blood vessels .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of the action of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid include the inhibition of cell growth and the induction of apoptosis . For example, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and to induce late apoptosis of these cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a reaction that is relevant to the synthesis of triazole compounds . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring structure of the compound .

Eigenschaften

IUPAC Name |

6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRUPXWFKLFYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NN=C2C(=O)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2511627.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2511629.png)

![4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate](/img/structure/B2511632.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2511633.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2511635.png)

![N-(3-chlorophenyl)-4-(2-{[(methylamino)carbonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2511639.png)

![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2511648.png)